5-Amino-2,3-difluorobenzoic acid chemical properties
5-Amino-2,3-difluorobenzoic acid chemical properties
An In-depth Technical Guide to 5-Amino-2,3-difluorobenzoic Acid: Properties, Applications, and Experimental Insights
Introduction
5-Amino-2,3-difluorobenzoic acid (CAS No. 874838-32-1) is a fluorinated aromatic carboxylic acid that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and materials science.[1][2] The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity.[3] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the core chemical properties, reactivity, applications, and handling procedures for 5-Amino-2,3-difluorobenzoic acid. As a Senior Application Scientist, the following sections synthesize technical data with practical insights to facilitate its effective use in research and development.
PART 1: Physicochemical and Spectroscopic Properties
The utility of 5-Amino-2,3-difluorobenzoic acid as a synthetic building block is rooted in its distinct physical and chemical characteristics. The presence of three key functional moieties—an amine group, a carboxylic acid group, and a difluorinated phenyl ring—dictates its behavior in chemical reactions and biological systems.
Core Properties Summary
A summary of the key physicochemical properties is presented below. Data for closely related isomers are included for context where specific data for the title compound is not available.
| Property | Value | Source(s) |
| CAS Number | 874838-32-1 | [1][2] |
| Molecular Formula | C₇H₅F₂NO₂ | [2] |
| Molecular Weight | 173.12 g/mol | [4] |
| Appearance | White to off-white powder (typical for related isomers) | [5] |
| Melting Point | 161-165 °C (for 2,3-difluorobenzoic acid) | [5] |
| Solubility | Soluble in organic solvents (DMSO, DMF); slightly soluble in water (expected) | [6] |
| pKa | ~4.20 (estimated based on benzoic acid) | [7] |
Structural and Spectroscopic Profile
The molecular structure of 5-Amino-2,3-difluorobenzoic acid is fundamental to its reactivity.
Caption: Chemical structure of 5-Amino-2,3-difluorobenzoic acid.
Spectroscopic Analysis:
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the amine and carboxylic acid protons. The aromatic region would likely display complex splitting patterns due to H-H and H-F coupling. The amine (NH₂) protons would appear as a broad singlet, and the carboxylic acid (COOH) proton as a very broad singlet at the downfield end of the spectrum.
-
¹³C NMR: The carbon spectrum would show seven distinct signals. The carbons attached to fluorine atoms (C2 and C3) would appear as doublets due to C-F coupling. The chemical shifts would be influenced by the electron-withdrawing fluorine atoms and the electron-donating amino group.[8]
-
IR Spectroscopy: The infrared spectrum provides confirmation of the key functional groups. Expected characteristic absorption bands include:
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) corresponding to its molecular weight of approximately 173.12 g/mol .
PART 2: Reactivity, Synthesis, and Applications
Chemical Reactivity
The reactivity of 5-Amino-2,3-difluorobenzoic acid is governed by its three functional groups:
-
Amino Group: The primary amine is nucleophilic and can undergo standard reactions such as acylation, alkylation, and diazotization. This site is crucial for forming amide bonds in peptide synthesis or for introducing other functionalities.
-
Carboxylic Acid Group: This group can be converted into esters, amides, or acid chlorides, providing a handle for coupling with various molecules, a common strategy in the synthesis of active pharmaceutical ingredients (APIs).[11]
-
Difluorinated Aromatic Ring: The fluorine atoms are strongly electron-withdrawing, which deactivates the ring towards electrophilic aromatic substitution. However, they can influence the regioselectivity of reactions and enhance the acidity of the carboxylic acid group compared to non-fluorinated analogs.
Synthetic Pathways
Caption: Generalized synthetic workflow for 5-Amino-2,3-difluorobenzoic acid.
This two-step process is a standard and reliable method for introducing an amino group onto an aromatic ring that already possesses an acid functionality. The conditions for each step would need to be optimized to achieve high yield and purity.
Core Applications
The unique structural features of 5-Amino-2,3-difluorobenzoic acid make it a valuable intermediate in several areas of chemical research and development.
-
Pharmaceutical Intermediates: This is the most prominent application. The compound serves as a key building block in the synthesis of APIs.[11] The fluorine atoms can enhance metabolic stability and improve the pharmacokinetic profile of drug candidates.[12]
-
Organic Synthesis: It is used as a scaffold to create more complex molecules. The differential reactivity of the amino and carboxylic acid groups allows for selective, stepwise modifications.[11]
-
Fine and Specialty Chemicals: Its properties are leveraged in the production of specialty chemicals for advanced materials, agrochemicals, and diagnostic reagents.[11][13]
The incorporation of fluorinated amino acid structures is a growing trend in modern drug design, aiming to fine-tune the biological activity and properties of therapeutic agents.[3][14]
PART 3: Experimental Protocols and Safety
Protocol: Esterification of 5-Amino-2,3-difluorobenzoic Acid
This protocol describes a general method for converting the carboxylic acid to its corresponding ethyl ester, a common derivatization in multi-step synthesis.
Objective: To synthesize Ethyl 5-amino-2,3-difluorobenzoate.
Materials:
-
5-Amino-2,3-difluorobenzoic acid
-
Absolute Ethanol (EtOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 5-Amino-2,3-difluorobenzoic acid (1 equivalent) in an excess of absolute ethanol (e.g., 10-20 mL per gram of acid).
-
Catalyst Addition: While stirring, slowly add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution.
-
Reflux: Equip the flask with a condenser and heat the mixture to reflux (approximately 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically takes several hours (4-12 h).[15]
-
Workup - Neutralization: After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. Carefully neutralize the excess acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product into an organic solvent like dichloromethane or ethyl acetate (perform 3 extractions).[15]
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude ethyl ester.
-
Purification: If necessary, purify the crude product by column chromatography on silica gel.
Causality: The use of concentrated sulfuric acid protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the ethanol. The reaction is driven to completion by using an excess of ethanol, according to Le Châtelier's principle.
Safety and Handling
As with any laboratory chemical, proper handling of 5-Amino-2,3-difluorobenzoic acid is essential to ensure safety.
Hazard Identification:
Recommended Safety Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields or goggles, and a lab coat.[16][18]
-
Handling: Use only in a well-ventilated area, preferably in a chemical fume hood, to avoid inhaling dust. Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[18][19]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
First Aid:
Always consult the material's specific Safety Data Sheet (SDS) before use for complete and detailed safety information.
References
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- NINGBO INNO PHARMCHEM CO.,LTD. (2025). The Role of 4-Amino-2,5-Difluorobenzoic Acid in Modern Pharmaceutical Synthesis.
- University of California, Davis. (n.d.). Table 20.5 pKa values for benzoic acid and some hydroxy-, thio-, and amino- substituted derivatives.
- Blumberg Institute. (2025). A Synopsis of the Applications of Prodrugs in Drug Discovery & Development.
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